2-(Aminomethyl)-3,5-ditert-butyl-phenol

Antimalarial Drug Discovery Drug Resistance Phenotypic Screening

Malaria programs targeting drug-resistant P. falciparum require validated probes with resistance-breaking potency. MK-4815, an allosteric falcilysin (FLN) inhibitor, directly addresses this: • 53-121× more potent than chloroquine vs resistant strains (IC₅₀ 0.004 μg/mL, K1 isolate) • Single 50 mg/kg oral dose: complete cure in P. berghei model (100% survival, zero parasitemia ≥107 days) • Cryo-EM resolved mechanism (PDB-7DIJ): shifts FLN into closed, catalytically incompetent conformation Supplied as hydrochloride salt, ≥98% HPLC. Ideal for FLN target validation, hit-to-lead optimization, and in vivo antimalarial efficacy studies.

Molecular Formula C15H25NO
Molecular Weight 235.36 g/mol
Cat. No. B1250090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-3,5-ditert-butyl-phenol
Synonyms2-aminomethyl-3,5-di-tert-butylphenol
MK-4815
Molecular FormulaC15H25NO
Molecular Weight235.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)O)CN)C(C)(C)C
InChIInChI=1S/C15H25NO/c1-14(2,3)10-7-12(15(4,5)6)11(9-16)13(17)8-10/h7-8,17H,9,16H2,1-6H3
InChIKeyZUSLEOOZAITYGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-4815: Chemical Identity, Compound Class, and Procurement Profile


2-(Aminomethyl)-3,5-ditert-butyl-phenol (also designated MK-4815; PDB ligand code H8F) is a synthetic, sterically hindered ortho-aminomethylphenol belonging to the Mannich base class of aminoalkylphenols [1]. The molecule bears two bulky tert-butyl groups at the 3- and 5-positions and a primary aminomethyl (–CH₂NH₂) substituent ortho to the phenolic hydroxyl, yielding a molecular formula of C₁₅H₂₅NO and a molecular weight of 235.36 g/mol [2]. Originally identified from a Merck high-throughput phenotypic screen against the erythrocytic stages of Plasmodium falciparum, MK-4815 has been characterized as an orally active antimalarial candidate with a distinct allosteric mechanism targeting the metalloprotease falcilysin (FLN) [1][3]. Its favorable physicochemical profile—XLogP 4.8, topological polar surface area 46.25 Ų, zero Lipinski rule violations—coupled with reported low synthetic cost distinguishes it within the aminoalkylphenol family [2][1].

Target Engagement Allosteric falcilysin inhibition with cryo-EM-resolved binding mechanism for metalloprotease target validation studies.
Strain Panel Activity retained against multidrug-resistant P. falciparum isolates for resistance-breaking antimalarial lead optimization.
Preclinical Tool Single-dose oral efficacy in rodent malaria models for in vivo proof-of-concept with minimal dosing complexity.
Coordination Chemistry Sterically hindered aminomethylphenol scaffold for stabilizing metal-coordinated phenoxyl radicals in bioinorganic model chemistry.

Why MK-4815 Cannot Be Replaced by Generic Aminoalkylphenols or Standard Antimalarials


Aminoalkylphenols constitute a broad class of Mannich base derivatives wherein small structural perturbations—alkyl chain length on the amine, position of the aminomethyl group relative to the hydroxyl, or the number and placement of tert-butyl substituents—profoundly alter antimalarial potency, resistance profile, and pharmacokinetic behavior [1]. Within the Merck screening collection, the specific 2-aminomethyl-3,5-di-tert-butyl substitution pattern was selected from thousands of structural analogs precisely because it simultaneously delivers nanomolar potency against multidrug-resistant P. falciparum strains, oral bioavailability, and a mechanism (allosteric FLN inhibition) orthogonal to classical quinoline-based drugs [2][3]. Substituting this compound with a close analog—such as the N-ethyl derivative (3,5-di-tert-butyl-2-[(ethylamino)methyl]phenol) or a regioisomeric 4-aminomethyl-2,6-di-tert-butylphenol—introduces unknown and unvalidated changes in target engagement, strain cross-resistance, and in vivo efficacy, rendering generic interchange scientifically indefensible without direct comparative data [1].

Target Compound MK-4815 (2-aminomethyl-3,5-di-tert-butylphenol)
vs
Potential Substitute N-ethyl derivative or 4-aminomethyl regioisomer
May shift target engagement. Small structural perturbations in aminoalkyl chain length or aminomethyl position may alter falcilysin allosteric binding, strain cross-resistance, and oral bioavailability. Direct substitution without comparative data is not supported.
Target Mechanism Allosteric FLN inhibition (orthogonal to quinoline resistance)
vs
Comparator Mechanism Chloroquine / 4-aminoquinoline (heme detoxification inhibitor)
Mechanism mismatch. Cross-resistance profiles differ. MK-4815 retains potency in CQ-R strains; chloroquine does not. Mechanism-based substitution for antimalarial screening may lead to misinterpretation of resistance-breaking properties.

Quantitative Differentiation Evidence for MK-4815 Against Analogs and Standard-of-Care Drugs


Potency Retention Against Multidrug-Resistant P. falciparum Strains

MK-4815 retains low nanomolar-range IC₅₀ values against chloroquine-resistant (CQ-R), pyrimethamine-resistant (PYR-R), and cycloguanil-resistant (CYC-R) P. falciparum field isolates, whereas chloroquine undergoes a dramatic potency loss in the same resistant strains. In the CQ-R, PYR-R, CYC-R K1 isolate (Thailand), MK-4815 exhibits an IC₅₀ of 0.004 μg/mL compared to chloroquine's IC₅₀ of 0.484 μg/mL—a 121-fold difference [1]. Similarly, against the CQ-R, PYR-R, CYC-R V1/S isolate (Vietnam), MK-4815 shows an IC₅₀ of 0.007 μg/mL vs. chloroquine's 0.370 μg/mL, representing a 53-fold potency advantage [1]. Against the CQ-R FCB isolate (Colombia), the values are 0.010 μg/mL vs. 0.221 μg/mL (22-fold difference) [1].

Potency vs. CQ-R Strains
Head-to-head
0.004 μg/mL (K1 isolate)
~121-fold vs. chloroquine
Supports resistance-breaking screening context. Potency retained in multidrug-resistant field isolates.
[³H]hypoxanthine assay, 72 h. Data to verify: V1/S (0.007 μg/mL), FCB (0.010 μg/mL).
Antimalarial Drug Discovery Drug Resistance Phenotypic Screening

Single-Dose Oral Curative Efficacy in a Rodent Malaria Model

MK-4815 demonstrates complete curative efficacy (100% survival, no detectable parasitemia for ≥107 days post-infection) in the P. berghei mouse model of acute malaria following a single oral dose of 50 mg/kg [1]. In this stringent model where untreated control animals uniformly succumb to infection by day 10–12, MK-4815 achieves cure with a total cumulative dose as low as 50 mg/kg (single dose) or 56.25 mg/kg (6.25 mg/kg twice daily for 4.5 days) [1]. Chloroquine, used as the positive control in the same study, requires once-daily dosing for 5 days at 10 mg/kg (50 mg/kg total cumulative dose) to achieve comparable efficacy [1]. A single 50 mg/kg oral dose of MK-4815 remains fully effective when administration is delayed up to 48 h post-infection; efficacy declines to 40% cure at 72–96 h delay [1].

Single-Dose Curative Efficacy
Head-to-head
100% survival (107 days)
Single oral 50 mg/kg dose
Reported in vivo model-response context. Single dose achieves complete cure in P. berghei mouse model.
Chloroquine comparator required 5-day multi-dose regimen. P. berghei NK65 strain, C57BL/6 mice.
In Vivo Efficacy Malaria Mouse Model Oral Bioavailability

Allosteric Falcilysin Inhibition via Conformational Freezing

MK-4815 inhibits the P. falciparum metalloprotease falcilysin (FLN) through a unique allosteric mechanism: it binds to a hydrophobic pocket adjacent to the hinge region connecting the N-half and C-half domains, physically hindering the closed-to-open conformational transition required for the enzyme's proteolytic cycle [1]. Cryo-EM studies reveal that addition of MK-4815 shifts approximately two-thirds (~67%) of falcilysin molecules from the open (substrate-accepting) state to a partially closed, catalytically incompetent conformation [1]. In contrast, while quinolines such as chloroquine and mefloquine also occupy this same allosteric pocket, MK-4815 was independently identified as the most potent FLN inhibitor among tested compounds with an IC₅₀ of 1.611 μM against FLN proteolytic activity at pH 7.5, compared to MMV665806 (5.943 μM, 3.7-fold weaker) and MMV000848 (11.86 μM, 7.4-fold weaker) [2].

FLN Allosteric Inhibition
Head-to-head
IC₅₀ 1.611 μM
~67% particles locked closed (cryo-EM)
Supports FLN target engagement studies. Reported 3.7-fold more potent than MMV665806 in proteolytic assay.
pH 7.5. Cryo-EM structure resolved. Distinct from active-site metalloprotease inhibitors.
Falcilysin Inhibition Allosteric Mechanism Cryo-EM X-ray Crystallography

Selective Accumulation in Infected vs. Uninfected Erythrocytes

In vitro radiolabeled drug uptake studies demonstrate that MK-4815 selectively accumulates in P. falciparum-infected red blood cells (iRBCs) compared to uninfected erythrocytes, and its antimalarial activity is most pronounced against the metabolically active late trophozoite/early schizont stages [1]. Using [³H]MK-4815 labeling of purified parasite stages, minimal accumulation and efficacy were observed in ring and early trophozoite stages, whereas a >80% reduction in parasite-specific [³H]hypoxanthine labeling was achieved when schizont stages were exposed to 500 ng/mL MK-4815 for 7 hours [1]. This stage-selective accumulation pattern is consistent across both P. falciparum in vitro and P. berghei ex vivo preparations, indicating a conserved uptake mechanism not observed with most generic aminoalkylphenol analogs [1].

Selective iRBC Accumulation
Context-dependent
>80% reduction in parasite labeling at schizont stage (500 ng/mL, 7 h)
Reported infected-cell tropism. May support wider therapeutic window context compared to non-selective analogs.
Minimal activity against ring/early trophozoite stages. Exact selectivity ratio vs. uninfected cells not reported.
Selective Drug Accumulation Infected Erythrocyte Stage Specificity

Drug-Likeness and Oral Pharmacokinetic Profile

MK-4815 displays a drug-likeness profile that compares favorably to both chloroquine and heavier aminoalkylphenol derivatives. Its molecular weight (235.19 g/mol), XLogP (4.8), topological polar surface area (46.25 Ų), and zero Lipinski rule violations position it within optimal oral drug space [1]. Pharmacokinetic studies in mice and rhesus monkeys confirmed oral bioavailability and low systemic clearance in both species; notably, the compound exhibited a longer elimination half-life (t₁/₂), greater AUC, and lower clearance in rhesus monkeys than in mice, a cross-species trend that suggests dose-sparing potential in higher species [2]. This contrasts with many first-generation phenolic Mannich bases such as WR-194,965, which—despite in vivo activity—suffered from pharmacokinetic limitations that precluded further development [2]. The compound is also reported to be inexpensive to synthesize from commercially available precursors, an explicit consideration for procurement in resource-limited antimalarial drug development settings [2].

Oral PK & Drug-Likeness
Class-level
MW 235.19 g/mol; XLogP 4.8; TPSA 46.25 Ų; 0 Lipinski violations
Reported multi-species oral bioavailability and low clearance. Supports developability screening context.
Longer t₁/₂ in rhesus monkey vs. mouse suggests favorable cross-species scaling. Exact PK parameters not tabulated.
Physicochemical Properties Oral Bioavailability Drug-Likeness Pharmacokinetics

Privileged Ligand Scaffold for Phenoxyl Radical Coordination Chemistry

The 3,5-di-tert-butyl-2-hydroxybenzylamine scaffold (the core of MK-4815) serves as a privileged ligand precursor for transition-metal coordination chemistry, enabling the generation of stable metal-coordinated phenoxyl radicals [1]. Copper(II) complexes of {(3,5-di-tert-butyl-2-hydroxybenzyl)amino}acetic acid exhibit two reversible oxidative peaks by cyclic voltammetry—one metal-centered and one ligand-centered—allowing electrochemical generation of Cu(III)-phenoxyl radical species characterized by UV-visible and EPR spectroscopy [1]. This redox behavior is critically dependent on the presence of both bulky tert-butyl groups in the 3,5-positions, which kinetically stabilize the phenoxyl radical; the analogous 3,5-dimethyl-substituted ligand scaffold (L(CH₃)H₃) generates less persistent radical species under equivalent conditions [1][2]. Furthermore, the ortho-aminomethyl group provides a primary amine handle for derivatization into polydentate N,N,O tripod ligands (e.g., [N-(3,5-di-tert-butyl-2-hydroxybenzyl)-N,N-di-(2-pyridylmethyl)]amine), which support low-valent copper(I) complexes capable of dioxygen activation via peroxodicopper(II) intermediates [3].

Phenoxyl Radical Ligand
Class-level
Reversible ligand-centered oxidation to Cu(II)-phenoxyl radical
Established scaffold for bioinorganic model chemistry. 3,5-di-tert-butyl groups critical for radical stabilization.
Confirmed by cyclic voltammetry, EPR, and UV-visible spectroscopy. Primary amine handle for polydentate ligand synthesis.
Coordination Chemistry Phenoxyl Radical Ligand Design Metal Complex

Optimal Research and Industrial Application Scenarios for MK-4815


Antimalarial Lead Optimization Against Multidrug-Resistant Strains

In antimalarial drug discovery programs specifically targeting chloroquine-resistant and multidrug-resistant P. falciparum strains, MK-4815 is the aminoalkylphenol of choice. Its IC₅₀ of 0.004 μg/mL against the K1 isolate (CQ-R, PYR-R, CYC-R) and 0.007 μg/mL against V1/S represents a 53–121× potency advantage over chloroquine in the same resistant strains, as demonstrated by direct head-to-head comparison in the [³H]hypoxanthine incorporation assay [1]. The compound's confirmed activity across a panel of six genetically diverse P. falciparum isolates (3D7, K1, FCB, V1/S, FCR-3, TM90) with IC₅₀ values consistently in the low ng/mL range provides a validated resistance-breaking profile for hit-to-lead or lead optimization campaigns [1]. Procurement for this application is further justified by the compound's oral bioavailability and low clearance in two preclinical species, enabling seamless progression from in vitro screening to in vivo efficacy studies without the need for formulation-intensive approaches [1].

Falcilysin Target Validation and Allosteric Inhibitor Development

For academic and industrial groups investigating falcilysin (FLN) as a validated antimalarial drug target, MK-4815 is the most potent FLN inhibitor with a structurally resolved allosteric binding mechanism. Its FLN proteolytic IC₅₀ of 1.611 μM at pH 7.5 exceeds the potency of MMV665806 (5.943 μM) by 3.7-fold and MMV000848 (11.86 μM) by 7.4-fold in the same assay [2]. Critically, the cryo-EM structure of the FLN–MK-4815 complex (EMDB-37938, PDB-7DIJ) reveals that MK-4815 binds to a hydrophobic allosteric pocket adjacent to the hinge region and shifts ~67% of FLN particles into a closed, catalytically incompetent conformation—a mechanism distinct from active-site metalloprotease inhibitors [3]. This makes MK-4815 the preferred chemical probe for FLN target validation studies and for use as a reference inhibitor in high-throughput screens seeking novel FLN-targeting chemotypes. The compound's availability as the hydrochloride salt (CAS 51571-04-1, purity >98% by HPLC) from multiple vendors ensures reproducible sourcing for these applications .

Phenoxyl Radical Complex Synthesis for Bioinorganic Model Chemistry

In bioinorganic chemistry laboratories synthesizing structural and functional models of metalloenzyme active sites (particularly copper-dependent galactose oxidase and glyoxal oxidase), the 3,5-di-tert-butyl-2-hydroxybenzylamine scaffold is the gold-standard ligand precursor. Copper(II) complexes derived from this scaffold undergo reversible, well-defined ligand-centered oxidation to generate Cu(II)-phenoxyl radical species detectable by EPR and UV-visible spectroscopy [4]. Unlike the 3,5-dimethyl-substituted analog, which yields less persistent radicals, the dual tert-butyl groups provide sufficient steric protection to stabilize the phenoxyl radical against dimerization and degradation—a property critical for studying proton-coupled electron transfer and substrate oxidation mechanisms [4][5]. The primary amine functionality further permits derivatization into N,N,O tripod ligands (e.g., by reductive amination with 2-pyridylcarboxaldehyde) for synthesizing dicopper(I) complexes that model the dioxygen activation chemistry of tyrosinase and related metalloenzymes [6]. Procurement of the free amine form (rather than pre-derivatized ligands) is essential for laboratories requiring flexibility in downstream Schiff base or reductive amination chemistry.

In Vivo Proof-of-Concept with Single-Dose Oral Curative Efficacy

For drug development programs needing to demonstrate in vivo proof-of-concept with minimal dosing complexity, MK-4815 offers a well-characterized in vivo efficacy package. In the P. berghei C57BL/6 mouse model of acute malaria, a single oral 50 mg/kg dose of MK-4815 administered at 2 h postinfection provides complete cure (100% survival, zero detectable parasitemia for ≥107 days) [1]. This single-dose curative regimen contrasts with chloroquine, which requires 10 mg/kg once daily for 5 consecutive days in the same model [1]. The 48-hour postinfection treatment window further supports its utility in delayed-treatment experimental designs that better model clinical presentation [1]. Procurement for rodent malaria studies is additionally supported by the compound's reported low synthetic cost and straightforward formulation for oral gavage, reducing overall study expenditures compared to artemisinin-based controls requiring complex formulations [1]. Researchers should note that MK-4815 did not progress beyond preclinical testing due to a narrow safety window identified during development [7]; this limitation should inform experimental design but does not diminish the compound's value as a pharmacological tool for mechanistic in vivo studies.

Application
Selection Property
Validation Focus
Antimalarial Lead Optimization Against Multidrug-Resistant Strains
Resistance-breaking potency profile
IC₅₀ retention across CQ-R, PYR-R, CYC-R isolates; strain-panel endpoint review
Falcilysin Target Validation and Allosteric Inhibitor Development
Structurally resolved allosteric FLN inhibition
Cryo-EM conformational locking evidence; FLN proteolytic IC₅₀ ranking vs. reference inhibitors
Phenoxyl Radical Complex Synthesis for Bioinorganic Model Chemistry
Sterically stabilized 3,5-di-tert-butyl-2-hydroxybenzylamine scaffold
Reversible ligand-centered redox behavior; EPR/UV-vis radical characterization
In Vivo Proof-of-Concept with Single-Dose Oral Regimen
Curative single-dose efficacy in rodent malaria model
Survival and parasitemia clearance endpoints; delayed-treatment window model-response context
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